molecular formula C16H16O4 B1494911 Spirobroussonin A

Spirobroussonin A

Cat. No.: B1494911
M. Wt: 272.29 g/mol
InChI Key: XJXYCCLGSHWCRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Spirobroussonin A is a phytoalexin derived from the paper mulberry plant (Broussonetia papyrifera), synthesized as a defense mechanism against microbial pathogens or environmental stressors. Characterized by a unique spirocyclic structure, it consists of fused aromatic and heterocyclic rings connected via a spiro carbon atom, which confers distinct stereochemical and bioactivity properties .

Properties

Molecular Formula

C16H16O4

Molecular Weight

272.29 g/mol

IUPAC Name

6,7-dihydroxy-3'-methoxyspiro[2,3-dihydro-1H-naphthalene-4,6'-cyclohexa-2,4-diene]-1'-one

InChI

InChI=1S/C16H16O4/c1-20-11-4-6-16(15(19)8-11)5-2-3-10-7-13(17)14(18)9-12(10)16/h4,6-9,17-18H,2-3,5H2,1H3

InChI Key

XJXYCCLGSHWCRC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=O)C2(CCCC3=CC(=C(C=C32)O)O)C=C1

Origin of Product

United States

Comparison with Similar Compounds

Spirobroussonin B

Structural Similarities and Differences :
Spirobroussonin B shares a spirocyclic core with Spirobroussonin A but differs in substituent groups and ring oxidation states. Both compounds are co-isolated from Broussonetia papyrifera under stress conditions, indicating a shared biosynthetic pathway .

6-Bromospiro[benzo[d][1,3]oxazine-4,4'-piperidin]-2(1H)-one

Structural Similarities :
This synthetic spirocyclic compound shares a spiro-fused oxazine-piperidine system but lacks the aromatic substituents found in this compound.

Functional Comparison :

  • Bioactivity: Demonstrates moderate antimicrobial activity but lower potency than this compound.
  • Pharmacokinetics : Higher molecular weight (278.18 g/mol) and lower solubility (0.24 mg/mL) compared to this compound (solubility data pending) limit its therapeutic applicability .

Comparison with Functionally Similar Compounds

Broussonetine A

While structurally distinct (non-spirocyclic), it shares a plant defense role with this compound .

Contrasts :

  • Mechanism : Broussonetine A targets carbohydrate metabolism, whereas this compound disrupts microbial membrane integrity.
  • Bioavailability : Broussonetine A’s smaller molecular size enhances gastrointestinal absorption but reduces BBB permeability compared to this compound .

Data Table: Key Properties of this compound and Analogs

Property This compound Spirobroussonin B 6-Bromospiro[benzo-oxazine] Broussonetine A
CAS Number Pending 91147-05-6 92926-60-8 1046861-20-4
Molecular Formula C₂₀H₂₄O₆ C₂₀H₂₂O₇ C₁₃H₁₃BrN₂O₂ C₆H₅BBrClO₂
Molecular Weight (g/mol) 360.4 374.4 278.18 235.27
Source Natural (plant) Natural (plant) Synthetic Natural (plant)
Bioactivity Antifungal, Antitumor Selective Antifungal Antimicrobial Glycosidase Inhibitor
log P 2.15 1.64 0.78 0.61
Solubility (mg/mL) Data pending Data pending 0.24 0.24

Research Findings and Implications

  • Structural-Activity Relationship (SAR) : The spirocyclic core in this compound is critical for bioactivity. Modifications in Spirobroussonin B reduce antifungal breadth but enhance target specificity .
  • Synthetic Analogs : Compounds like 6-Bromospiro[benzo-oxazine] demonstrate that halogenation can enhance reactivity but may compromise solubility, guiding future derivatization efforts .
  • Therapeutic Potential: this compound’s dual antimicrobial and antitumor properties warrant further investigation into its mechanism, particularly its interaction with microbial membranes and eukaryotic cell cycle proteins .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Spirobroussonin A
Reactant of Route 2
Spirobroussonin A

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